![molecular formula C12H11N3 B14423349 Pyridine, 2-[(3-methylphenyl)azo]- CAS No. 87014-42-4](/img/structure/B14423349.png)
Pyridine, 2-[(3-methylphenyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[(3-methylphenyl)azo]-: is an aromatic heterocyclic compound that features a pyridine ring substituted with a 2-[(3-methylphenyl)azo] group. This compound is part of the azo compounds family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. Azo compounds are known for their vivid colors and are widely used in dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing pyridine derivatives involves the condensation of carbonyl compounds with ammonia or amines.
Cycloaddition Reactions: Another approach involves cycloaddition reactions, where smaller molecules combine to form the pyridine ring.
Industrial Production: Industrially, pyridine and its derivatives can be synthesized through the Chichibabin synthesis, which involves the reaction of acetaldehyde, formaldehyde, and ammonia.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen with a catalyst.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Aminopyridines.
Substitution: Halogenated pyridines, nitropyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Pyridine derivatives are used as ligands in coordination chemistry due to their ability to donate electron pairs to metal centers .
Biology:
Medicine:
- Pyridine derivatives are investigated for their therapeutic properties, including antimicrobial, antiviral, and anticancer activities .
Industry:
Wirkmechanismus
The mechanism of action of Pyridine, 2-[(3-methylphenyl)azo]- involves its interaction with molecular targets through its azo and pyridine groups. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phenazopyridine: Used as a urinary tract analgesic.
3-Methylpyridine: A precursor in the synthesis of various chemicals.
Uniqueness:
Pyridine, 2-[(3-methylphenyl)azo]-: stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to other pyridine derivatives.
Conclusion
Pyridine, 2-[(3-methylphenyl)azo]-: is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
87014-42-4 |
|---|---|
Molekularformel |
C12H11N3 |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
(3-methylphenyl)-pyridin-2-yldiazene |
InChI |
InChI=1S/C12H11N3/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12/h2-9H,1H3 |
InChI-Schlüssel |
YYPGCSSWGPDSTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Benzo[de]thiazolo[4,5-g]quinoline](/img/structure/B14423270.png)
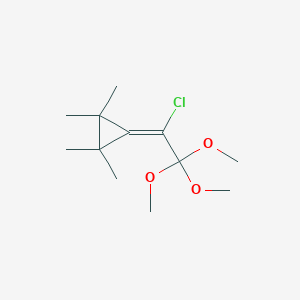
![Ethyl {[4-chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B14423279.png)
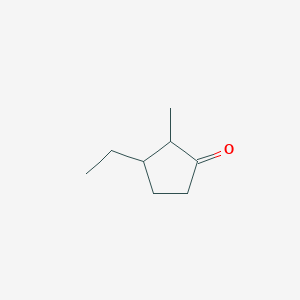
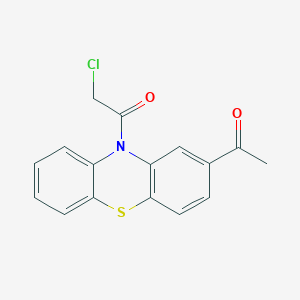
![N-[1-Carboxy-3-(4-iodoanilino)propyl]-L-alanyl-L-proline](/img/structure/B14423302.png)
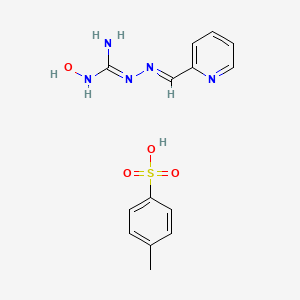
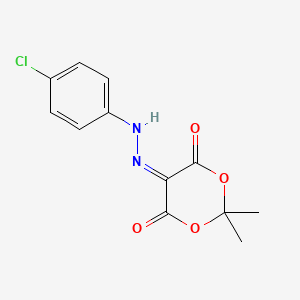
![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)
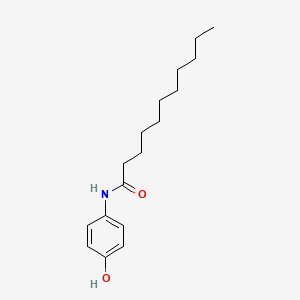
![4-[(4-Methylphenyl)methoxy]piperidine](/img/structure/B14423336.png)
![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)

